tert-Butyl 1-cyclopropylhydrazinecarboxylate
Overview
Description
Tert-Butyl 1-cyclopropylhydrazinecarboxylate is a chemical compound with the molecular formula C8H16N2O2 . It has a molecular weight of 172.23 . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2/c1-8(2,3)12-7(11)10(9)6-4-5-6/h6H,4-5,9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . It has a boiling point of 235.0±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.2±3.0 kJ/mol . Its flash point is 95.9±22.6 °C . The compound has a molar refractivity of 46.4±0.4 cm³ .Scientific Research Applications
Synthesis and Insecticidal Activity
Tert-butyl hydrazine derivatives have been studied for their potential as insecticidal agents. A study by Wang et al. (2011) on N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles showed that these compounds possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, indicating their potential as environmentally benign pest regulators (Wang et al., 2011).
Metal-free Organic Synthesis
In organic synthesis, tert-butyl hydrazine derivatives can be used in metal-free conditions to prepare quinoxaline-3-carbonyl compounds, demonstrating their utility in synthesizing bioactive natural products and synthetic drugs. Xie et al. (2019) reported the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates, highlighting the versatility of these compounds in organic synthesis (Xie et al., 2019).
Physicochemical and Pharmacokinetic Properties
The tert-butyl group, common in medicinal chemistry, can influence the physicochemical and pharmacokinetic properties of bioactive compounds. A comparative study by Westphal et al. (2015) on drug analogues documented the effects of substituting the tert-butyl group with alternative substituents, which could be relevant in designing new compounds with improved properties (Westphal et al., 2015).
Antitumor Agents
Another application involves the potential antitumor activity of tert-butyl hydrazine derivatives. A study on 3-amino-1,2,4-benzotriazine 1,4-dioxide (a compound requiring bioreductive activation for DNA cleavage) suggested the involvement of tert-butyl alcohol in significantly inhibiting drug-dependent DNA cleavage, indicating the role of tert-butyl derivatives in studying drug mechanisms and enhancing antitumor efficacy (Daniels & Gates, 1996).
Environmental Degradation of Pesticides
Tert-butyl hydrazine derivatives are also relevant in environmental science, particularly in the degradation of pesticides. Lutze et al. (2015) discussed the high reactivity of chlorotriazine herbicides with sulfate radicals, with tert-butyl groups affecting reaction rates. This research has implications for the environmental degradation of persistent compounds (Lutze et al., 2015).
Safety and Hazards
Tert-Butyl 1-cyclopropylhydrazinecarboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl N-amino-N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10(9)6-4-5-6/h6H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUUBHKRQMMNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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